N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide
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Overview
Description
N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the thieno[2,3-c]pyridine core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. For example, the use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) can promote the formation of the desired bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H₂O₂, KMnO₄
Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Ammonia (NH₃), amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction can produce amines .
Scientific Research Applications
N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar core structure and have been studied for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure and have applications in medicinal chemistry.
Uniqueness
N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both cyano and acetamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17N3OS |
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Molecular Weight |
263.36 g/mol |
IUPAC Name |
N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H17N3OS/c1-8(2)16-5-4-10-11(6-14)13(15-9(3)17)18-12(10)7-16/h8H,4-5,7H2,1-3H3,(H,15,17) |
InChI Key |
IATIJBKGBQZIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C |
Origin of Product |
United States |
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